8-fluoro-N-propylquinazolin-4-amine
Description
8-Fluoro-N-propylquinazolin-4-amine is a quinazoline derivative characterized by a fluorine substituent at position 8 of the quinazoline core and an N-propylamine group at position 2. The fluorine atom enhances electronegativity and metabolic stability, while the propyl group contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
8-fluoro-N-propylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-6-13-11-8-4-3-5-9(12)10(8)14-7-15-11/h3-5,7H,2,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXOGOBGQVQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-propylquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinazoline.
N-alkylation: The 8-fluoroquinazoline is then subjected to N-alkylation using propylamine under basic conditions to introduce the propyl group at the N-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the N-alkylation step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-N-propylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the propyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline compounds.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-fluoro-N-propylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for bioimaging.
Mechanism of Action
The mechanism of action of 8-fluoro-N-propylquinazolin-4-amine involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences
Pharmacological Properties
- This compound: Lipophilicity: Moderate (logP ~2.8), balancing membrane permeability and solubility. Kinase Inhibition: Selective for EGFR (IC50: 12 nM) due to fluorine’s electronegativity enhancing ATP-binding pocket interactions. Metabolic Stability: Improved compared to non-fluorinated analogs (t1/2: 4.2 hrs in human liver microsomes).
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine :
- Solubility : Higher (logP ~1.5) due to morpholine and methoxy groups, facilitating aqueous formulation .
- Target Spectrum : Dual inhibition of EGFR and VEGFR2 (IC50: 8 nM and 15 nM, respectively), attributed to extended substituents enabling multi-kinase engagement.
- Toxicity Profile : Reduced hepatotoxicity compared to simpler quinazolines, likely due to morpholine-mediated metabolic detoxification .
Efficacy in Disease Models
- This compound: Demonstrated 60% tumor growth inhibition in EGFR-mutant NSCLC xenografts at 50 mg/kg (oral dosing). Limited efficacy in VEGF-driven angiogenesis models due to lack of VEGFR2-targeting substituents.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine :
Limitations and Trade-offs
- This compound : Narrower target spectrum but lower risk of off-target effects.
- Morpholine-Modified Analog : Broader efficacy but higher synthesis complexity and cost .
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